molecular formula C15H18BrN5O B1466865 5-Bromo-1-methyl-3-((5-(piperazin-1-yl)-pyridin-2-yl)amino)pyridin-2(1H)-one CAS No. 1346674-58-5

5-Bromo-1-methyl-3-((5-(piperazin-1-yl)-pyridin-2-yl)amino)pyridin-2(1H)-one

Cat. No.: B1466865
CAS No.: 1346674-58-5
M. Wt: 364.24 g/mol
InChI Key: DBVDTDKSUZISME-UHFFFAOYSA-N
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Description

5-Bromo-1-methyl-3-((5-(piperazin-1-yl)-pyridin-2-yl)amino)pyridin-2(1H)-one is an intriguing compound known for its diverse chemical properties and applications It has a structure that integrates pyridin and piperazin components, with a bromine substituent adding unique reactivity

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps starting from commercially available precursors. One common method involves the bromination of a methyl-pyridin-2-one followed by a subsequent coupling reaction with a piperazin-substituted pyridine.

  • Step 1: Bromination of 1-methyl-3-hydroxypyridin-2(1H)-one using N-bromosuccinimide (NBS) in the presence of a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

  • Step 2: Coupling with 5-(piperazin-1-yl)-pyridin-2-amine, usually achieved through nucleophilic substitution, often facilitated by a base like potassium carbonate (K2CO3) in a polar aprotic solvent such as acetonitrile or DMF.

Industrial Production Methods

While specific industrial methods are not widely documented, large-scale production would likely follow similar synthetic routes but optimized for yield, cost, and environmental considerations. This might include the use of continuous flow reactors to improve reaction efficiency and product consistency.

Types of Reactions

  • Oxidation and Reduction: The compound can undergo oxidative modifications, particularly at the piperazin ring or the methyl group.

  • Substitution Reactions:

Common Reagents and Conditions

  • Oxidation: Reagents like hydrogen peroxide (H2O2) or sodium periodate (NaIO4) under acidic conditions.

  • Reduction: Common reducing agents might include sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4).

  • Substitution: Nucleophiles like thiols, amines, and alkoxides in polar solvents under mild to moderate temperatures.

Major Products Formed

  • Oxidation: Oxidized derivatives, such as N-oxides.

  • Reduction: Corresponding reduced amines or alcohols.

  • Substitution: A diverse array of substituted pyridin derivatives, dependent on the nature of the nucleophile used.

Scientific Research Applications

This compound is a versatile tool in various fields of scientific research:

  • Chemistry: Used as a building block in the synthesis of more complex molecules due to its reactive sites.

  • Biology: Its structure allows it to interact with biological macromolecules, making it a candidate for studying enzyme interactions or as a ligand in binding studies.

Mechanism of Action

The mechanism by which this compound exerts its effects typically involves interactions at the molecular level, where the bromine atom and the nitrogen-rich rings can engage in various chemical bonds with target molecules. These interactions can alter the function of enzymes or receptors, depending on the context.

Molecular Targets and Pathways

  • Enzymes: Might inhibit or modulate enzymes involved in metabolic pathways, particularly those with active sites compatible with the compound's structure.

  • Receptors: Potential as an agonist or antagonist for specific biological receptors due to its ability to mimic or block natural substrates or ligands.

Comparison with Similar Compounds

  • 2-Amino-5-bromopyridine

  • 1-Methylpiperazine

  • 5-Bromo-2-chloropyridine

Each of these compounds shares structural similarities but differs in functional groups that can significantly alter their chemical behavior and applications.

Conclusion

5-Bromo-1-methyl-3-((5-(piperazin-1-yl)-pyridin-2-yl)amino)pyridin-2(1H)-one is a fascinating compound with multifaceted applications in science and industry. Its synthesis, reactivity, and mechanisms of action make it a valuable subject of study in various research disciplines. By comparing it with related compounds, one can appreciate its unique place in the realm of chemical research and application.

Properties

IUPAC Name

5-bromo-1-methyl-3-[(5-piperazin-1-ylpyridin-2-yl)amino]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BrN5O/c1-20-10-11(16)8-13(15(20)22)19-14-3-2-12(9-18-14)21-6-4-17-5-7-21/h2-3,8-10,17H,4-7H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBVDTDKSUZISME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C(C1=O)NC2=NC=C(C=C2)N3CCNCC3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BrN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 101i (3.6 g, 7.8 mmol) and 4.0 M HCl/dioxane (10 mL) was stirred for 5 h at room temperature. It was then concentrated at reduced pressure. The residue was basified with aqueous 1.0M NaOH and extracted with methylene chloride. The combined organic layers were washed with water and concentrated under reduced pressure to give 101j (2.46 g, 87%). MS: [M+H]+ 364.
Name
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Yield
87%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-1-methyl-3-((5-(piperazin-1-yl)-pyridin-2-yl)amino)pyridin-2(1H)-one
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5-Bromo-1-methyl-3-((5-(piperazin-1-yl)-pyridin-2-yl)amino)pyridin-2(1H)-one
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5-Bromo-1-methyl-3-((5-(piperazin-1-yl)-pyridin-2-yl)amino)pyridin-2(1H)-one
Reactant of Route 4
5-Bromo-1-methyl-3-((5-(piperazin-1-yl)-pyridin-2-yl)amino)pyridin-2(1H)-one
Reactant of Route 5
5-Bromo-1-methyl-3-((5-(piperazin-1-yl)-pyridin-2-yl)amino)pyridin-2(1H)-one
Reactant of Route 6
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5-Bromo-1-methyl-3-((5-(piperazin-1-yl)-pyridin-2-yl)amino)pyridin-2(1H)-one

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